molecular formula C13H15NO3S B2579161 6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid CAS No. 1001349-48-9

6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid

Cat. No.: B2579161
CAS No.: 1001349-48-9
M. Wt: 265.33
InChI Key: MBNDDJWPMVRURO-UHFFFAOYSA-N
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Description

6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid is a compound that belongs to the class of isothiazoles, which are five-membered sulfur-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-oxobenzo[d]isothiazole with hexanoic acid in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent product quality and higher yields. The choice of catalysts and solvents in industrial settings is optimized for cost-effectiveness and environmental considerations .

Chemical Reactions Analysis

Types of Reactions

6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, isothiazolines, and various substituted derivatives of the original compound .

Scientific Research Applications

6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid involves the inhibition of key enzymes in microbial cells. The isothiazole ring interacts with the active sites of these enzymes, disrupting their normal function and leading to cell death. This compound targets pathways involved in cell wall synthesis and energy production .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(3-oxobenzo[d]isothiazol-2(3H)-yl)hexanoic acid is unique due to its specific structural features that confer distinct reactivity and biological activity. Its extended alkyl chain and the presence of the isothiazole ring make it a versatile compound for various applications .

Properties

IUPAC Name

6-(3-oxo-1,2-benzothiazol-2-yl)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c15-12(16)8-2-1-5-9-14-13(17)10-6-3-4-7-11(10)18-14/h3-4,6-7H,1-2,5,8-9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBNDDJWPMVRURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(S2)CCCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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